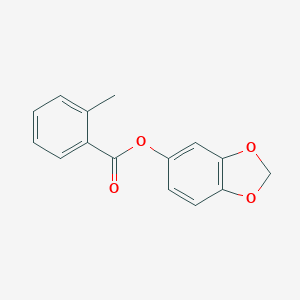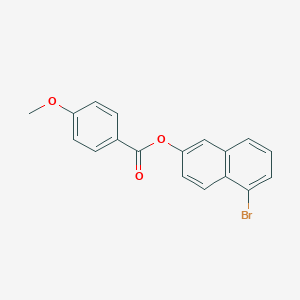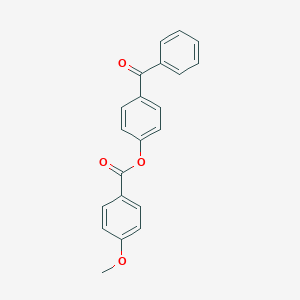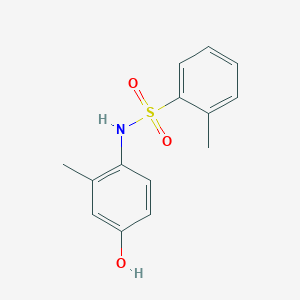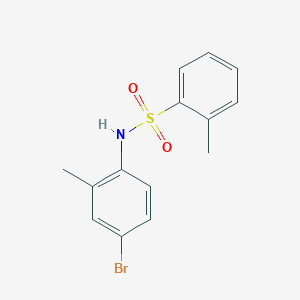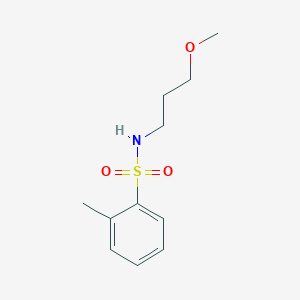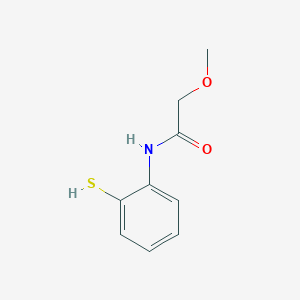
2-methoxy-N-(2-sulfanylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-sulfanylphenyl)acetamide, also known as MPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPA belongs to the class of thioamide compounds and possesses unique properties that make it an attractive candidate for scientific investigation.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(2-sulfanylphenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, 2-methoxy-N-(2-sulfanylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory, analgesic, and antitumor properties. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. 2-methoxy-N-(2-sulfanylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments is its ease of synthesis. 2-methoxy-N-(2-sulfanylphenyl)acetamide can be synthesized in a few steps with high yield, making it a cost-effective option for researchers. Another advantage of using 2-methoxy-N-(2-sulfanylphenyl)acetamide is its unique properties, which make it an attractive candidate for investigation in various fields of research.
One of the limitations of using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments is the lack of understanding of its mechanism of action. The exact mechanism by which 2-methoxy-N-(2-sulfanylphenyl)acetamide exerts its effects is not fully understood, which makes it difficult to design experiments that specifically target its effects. Another limitation of using 2-methoxy-N-(2-sulfanylphenyl)acetamide is its potential toxicity. While 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory, analgesic, and antitumor properties, it is important to consider its potential toxicity when designing experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(2-sulfanylphenyl)acetamide. One area of research is the development of new drugs based on the structure of 2-methoxy-N-(2-sulfanylphenyl)acetamide. 2-methoxy-N-(2-sulfanylphenyl)acetamide possesses unique properties that make it an attractive candidate for the development of new drugs for the treatment of pain, inflammation, and cancer.
Another area of research is the investigation of the mechanism of action of 2-methoxy-N-(2-sulfanylphenyl)acetamide. Understanding the exact mechanism by which 2-methoxy-N-(2-sulfanylphenyl)acetamide exerts its effects could lead to the development of more targeted drugs that specifically target its effects.
Finally, future research could focus on the potential applications of 2-methoxy-N-(2-sulfanylphenyl)acetamide in other fields of research, such as neuroscience and immunology. 2-methoxy-N-(2-sulfanylphenyl)acetamide has already shown promise in the fields of medicinal chemistry and cancer research, and it is possible that it could have applications in other areas of research as well.
Conclusion:
In conclusion, 2-methoxy-N-(2-sulfanylphenyl)acetamide, or 2-methoxy-N-(2-sulfanylphenyl)acetamide, is a chemical compound that possesses unique properties that make it an attractive candidate for scientific investigation. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry and cancer research. While there are limitations to using 2-methoxy-N-(2-sulfanylphenyl)acetamide in lab experiments, its unique properties make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(2-sulfanylphenyl)acetamide involves the reaction of 2-bromoanisole and thiourea in the presence of a base such as potassium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-methoxy-N-(2-sulfanylphenyl)acetamide. The synthesis of 2-methoxy-N-(2-sulfanylphenyl)acetamide is relatively simple and can be achieved in a few steps with high yield.
Applications De Recherche Scientifique
2-methoxy-N-(2-sulfanylphenyl)acetamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of 2-methoxy-N-(2-sulfanylphenyl)acetamide is in the field of medicinal chemistry. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
2-methoxy-N-(2-sulfanylphenyl)acetamide has also been studied for its potential use in the field of cancer research. It has been shown to possess significant antitumor properties, making it a potential candidate for the development of new anticancer drugs. 2-methoxy-N-(2-sulfanylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
2-methoxy-N-(2-sulfanylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-6-9(11)10-7-4-2-3-5-8(7)13/h2-5,13H,6H2,1H3,(H,10,11) |
Clé InChI |
GHJXDZLTZIQMTA-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=CC=C1S |
SMILES canonique |
COCC(=O)NC1=CC=CC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



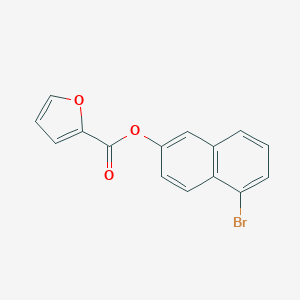
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)
